5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine
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Overview
Description
5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amines with appropriate thioamide precursors . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzothiazoles.
Scientific Research Applications
5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other benzothiazole derivatives used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-1,3-thiazol-2-amine
- 1-benzylimidazolidine-2,4-dione
- 3,4-dimethoxybenzoic acid
Uniqueness
5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propargyl group (prop-2-yn-1-yl) allows for unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
175841-12-0 |
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Molecular Formula |
C11H10N2S |
Molecular Weight |
202.275 |
IUPAC Name |
5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H10N2S/c1-3-6-12-11-13-9-7-8(2)4-5-10(9)14-11/h1,4-5,7H,6H2,2H3,(H,12,13) |
InChI Key |
QXVOZFBNJHPTOE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=N2)NCC#C |
Synonyms |
2-Benzothiazolamine,5-methyl-N-2-propynyl-(9CI) |
Origin of Product |
United States |
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